Lapaquistat-d9 Acetate vs. Unlabeled Lapaquistat: Mass Shift for Accurate LC-MS/MS Quantification
Lapaquistat-d9 Acetate is differentiated from its unlabeled parent, Lapaquistat acetate, by a mass shift of +9 Da (molecular weight of 654.2 vs. 645.1 g/mol) due to the incorporation of nine deuterium atoms [1]. This mass difference is sufficient to ensure that the analyte (Lapaquistat acetate or its active metabolite) and the internal standard (Lapaquistat-d9 Acetate) are detected in separate mass channels with minimal cross-talk, a critical requirement for quantitative LC-MS/MS . The use of a deuterated internal standard corrects for variability in sample preparation, extraction, and ionization, enabling accurate and precise determination of drug concentrations in complex biological matrices like plasma and tissue [2].
| Evidence Dimension | Molecular Weight (and resulting mass shift in MS detection) |
|---|---|
| Target Compound Data | 654.2 g/mol (C33H32D9ClN2O9) |
| Comparator Or Baseline | Lapaquistat Acetate (unlabeled): 645.1 g/mol (C33H41ClN2O9) |
| Quantified Difference | +9.1 Da (approx. 1.4% increase in mass) |
| Conditions | As calculated from molecular formula; applicable in mass spectrometry-based detection |
Why This Matters
This mass shift is essential for differentiating the internal standard from the analyte in MS-based quantification, a prerequisite for obtaining accurate, reproducible pharmacokinetic data.
- [1] Lapaquistat-d9 Acetate. (n.d.). Santa Cruz Biotechnology. Retrieved April 22, 2026. View Source
- [2] LC−MS生物分析中内标的使用考量. (2025, May 15). WuXi AppTec DMPK Service. View Source
